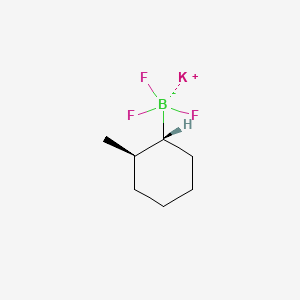

Potassium trans-2-methylcyclohexyltrifluoroborate

Übersicht

Beschreibung

Potassium trans-2-methylcyclohexyltrifluoroborate is a chemical compound with the molecular formula C7H13BF3K and a molecular weight of 204.08 g/mol . It is a white solid that is typically stored under inert atmosphere conditions, such as in a freezer at temperatures below -20°C . This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium trans-2-methylcyclohexyltrifluoroborate can be synthesized through the reaction of 2-methylcyclohexylboronic acid with potassium trifluoroborate. The reaction typically involves the use of a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

The compound couples with aryl chlorides/bromides under palladium catalysis, though β-hydride elimination poses challenges. Key findings:

| Electrophile | Catalyst | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| 4-Chlorobiphenyl | Pd(OAc)₂, n-BuPAd₂ | Toluene, Cs₂CO₃, 100 °C, 24 h | 80% | >50:1 (retention) |

| 3-Chloropyridine | Preformed P(t-Bu)₃Pd | Toluene:H₂O (2:1), 100 °C, 24 h | 90% | 95% ee |

| Chlorobenzene | Pd(dba)₂, t-Bu₂PhP | THF, K₂CO₃, 60 °C, 48 h | 65% | 70:30 (isomers) |

Stereospecificity

Enantioenriched substrates retain stereochemistry during coupling, as confirmed by oxidation to alcohols . For example, (R)-2-methylcyclohexanol (trans) isomerizes minimally under optimized conditions .

Oxidation Reactions

Potassium trans-2-methylcyclohexyltrifluoroborate oxidizes rapidly to alcohols using Oxone® (2KHSO5·KHSO4·K2SO4):

| Oxidant | Conditions | Product | Yield |

|---|---|---|---|

| Oxone® | Acetone:H₂O, rt | trans-2-MeC6H11OH | 99% |

This reaction proceeds via a radical mechanism, as evidenced by TEMPO trapping experiments .

β-Hydride Elimination

Secondary alkyl groups undergo β-hydride elimination, leading to isomerization. For example:

- This compound reacts with chlorobenzene to form 1:6 mixtures of i-Pr/n-Pr products under standard conditions .

Mitigation:

- Use preformed P(t-Bu)₃Pd catalysts to suppress isomerization .

- Optimize ligand-to-metal ratios (e.g., 5 mol% Pd, 7.5 mol% ligand) .

Transmetalation Mechanism

Transmetalation involves either Pd-X or Pd-OH intermediates, with base concentration critically affecting selectivity . For instance:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Potassium trans-2-methylcyclohexyltrifluoroborate is primarily utilized as a reagent in various organic synthesis reactions, notably:

- Suzuki-Miyaura Coupling Reactions : This compound serves as a nucleophile in cross-coupling reactions with aryl halides, facilitating the formation of biaryl compounds essential for pharmaceuticals and materials science .

- Substitution Reactions : It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles, broadening its application in synthetic pathways.

Industrial Applications

In industrial settings, this compound is used to produce fine chemicals and advanced materials. Its stability and reactivity allow for large-scale synthesis processes that yield high-purity products suitable for various applications .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling reactions with various aryl chlorides. The reaction conditions were optimized to achieve high yields while maintaining stereochemical integrity .

Case Study 2: Cross-Coupling Reactions

Research highlighted the effectiveness of this compound in cross-coupling reactions involving unactivated secondary alkylboron nucleophiles and aryl chlorides. The study reported significant advancements in reaction conditions that improved product yields and reduced reaction times, showcasing its potential for industrial applications .

Wirkmechanismus

The mechanism by which potassium trans-2-methylcyclohexyltrifluoroborate exerts its effects involves the formation of boron-carbon bonds. The trifluoroborate group acts as a leaving group, allowing for the formation of new bonds with other carbon atoms. This process is facilitated by the presence of catalysts, such as palladium, which help to activate the boron atom and promote the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Potassium phenyltrifluoroborate

- Potassium vinyltrifluoroborate

- Potassium allyltrifluoroborate

Uniqueness

Potassium trans-2-methylcyclohexyltrifluoroborate is unique due to its specific structure, which includes a cyclohexyl ring with a methyl substituent. This structure imparts distinct reactivity and selectivity in chemical reactions compared to other trifluoroborate compounds.

Biologische Aktivität

Potassium trans-2-methylcyclohexyltrifluoroborate is a compound that has garnered attention in the field of organic synthesis, particularly for its role in cross-coupling reactions. This article explores its biological activity, focusing on its applications, mechanisms, and relevant research findings.

Overview of this compound

This compound (CAS: 1041642-14-1) is an organotrifluoroborate compound with the molecular formula and a molecular weight of approximately 204.08 g/mol. It is primarily used as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly in the Suzuki-Miyaura reaction, which is crucial for synthesizing biaryl compounds and other complex organic molecules.

The biological activity of this compound is largely derived from its role in facilitating cross-coupling reactions. The mechanism involves several key steps:

- Transmetalation : The organotrifluoroborate undergoes transmetalation with palladium(II) complexes, allowing the formation of carbon-carbon bonds.

- Reductive Elimination : Following transmetalation, reductive elimination occurs to form the desired product, releasing the palladium catalyst for further reactions.

- Isomerization : The compound can undergo isomerization during reactions, leading to multiple products, which can be beneficial or detrimental depending on the desired outcome .

Cross-Coupling Reactions

Several studies have highlighted the efficacy of this compound in cross-coupling reactions:

- A study demonstrated that this compound could achieve high yields when coupled with aryl chlorides under optimized conditions, showcasing its utility in synthesizing complex organic structures .

- Table 1 summarizes the results of various cross-coupling reactions involving this compound:

| Reaction Conditions | Yield (%) | Isomer Ratio |

|---|---|---|

| Pd(OAc)₂, Cs₂CO₃, Toluene/H₂O | 80 | 4.4:1.0:2.0:1.4 |

| Pd(OAc)₂, Cs₂CO₃, THF | 48 | 16.0:1.0:1.0:6.0 |

| Pd(OAc)₂, K₂CO₃, DMSO | 72 | 27.7:1.6:1.0:8.1 |

These findings indicate that varying reaction conditions significantly impacts yield and product distribution.

Biological Implications

While primarily utilized in synthetic chemistry, the biological implications of this compound are noteworthy:

- Its ability to facilitate the synthesis of bioactive compounds makes it valuable in medicinal chemistry.

- The compound's role in generating diverse chemical libraries can aid in drug discovery and development processes.

Case Study 1: Synthesis of Anticancer Agents

In one notable study, this compound was employed to synthesize a series of potential anticancer agents through palladium-catalyzed coupling reactions. The resulting compounds demonstrated promising activity against various cancer cell lines, indicating the importance of this organotrifluoroborate in developing therapeutic agents .

Case Study 2: Development of Inhibitors

Another research effort focused on using this compound to create inhibitors targeting specific enzymes involved in cancer progression. The synthesized inhibitors showed significant potency and selectivity, underscoring the compound's relevance in pharmacological applications .

Eigenschaften

IUPAC Name |

potassium;trifluoro-[(1R,2R)-2-methylcyclohexyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BF3.K/c1-6-4-2-3-5-7(6)8(9,10)11;/h6-7H,2-5H2,1H3;/q-1;+1/t6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVXMQPYEBSTJX-ZJLYAJKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCCCC1C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]([C@@H]1CCCC[C@H]1C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678459 | |

| Record name | Potassium trifluoro[(1R,2R)-2-methylcyclohexyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041642-14-1 | |

| Record name | Potassium trifluoro[(1R,2R)-2-methylcyclohexyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.